molecular formula C50H76O10 B563584 Simvastatin dimer CAS No. 476305-24-5

Simvastatin dimer

Cat. No.: B563584
CAS No.: 476305-24-5
M. Wt: 837.148
InChI Key: GUEULYYYHDURDF-CWZAOXTASA-N
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Description

Simvastatin dimer is a compound derived from simvastatin, a widely used lipid-lowering medication. Simvastatin itself is a member of the statin class of drugs, which are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, thereby reducing cholesterol levels in the body. The dimer form of simvastatin is an impurity that can form during the synthesis and storage of simvastatin .

Mechanism of Action

Target of Action

Simvastatin, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol synthesis pathway . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an increase in the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors . Additionally, simvastatin has been found to interact with other proteins and pathways. For instance, it has been shown to have vasorelaxant effects, which are mediated through NO/cGMP pathways, angiotensin II type 2 receptor (AT2R) receptors, calcium channels, and potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by simvastatin is the mevalonate pathway , which is responsible for the synthesis of cholesterol and several other key biomolecules . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, leading to reduced production of mevalonate and its downstream products, including cholesterol . This results in decreased levels of circulating LDL cholesterol, a major risk factor for cardiovascular disease . Furthermore, simvastatin has been found to influence other pathways, such as the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

Simvastatin is typically administered orally and is well-absorbed in the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability . Simvastatin is metabolized primarily by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP2C8 . The metabolites are excreted in the bile and, to a lesser extent, in the urine . The lipophilic nature of simvastatin allows it to easily cross cell membranes, enhancing its uptake into hepatocytes .

Result of Action

The primary result of simvastatin’s action is a significant reduction in circulating levels of LDL cholesterol . This decrease in LDL cholesterol is associated with a reduced risk of cardiovascular events, including heart attack and stroke . In addition to its lipid-lowering effects, simvastatin has been found to have several other beneficial effects. For instance, it has been shown to improve memory function in a mouse model of Alzheimer’s disease, potentially through its effects on the Wnt/β-catenin signaling pathway . Furthermore, simvastatin has been found to have vasorelaxant effects, which could contribute to its cardiovascular benefits .

Action Environment

The efficacy and stability of simvastatin can be influenced by various environmental factors. For instance, certain drugs that inhibit CYP3A4 can increase the plasma concentrations of simvastatin, potentially enhancing its efficacy but also increasing the risk of side effects . Additionally, dietary factors can impact the effectiveness of simvastatin. For example, consumption of grapefruit juice, a known inhibitor of CYP3A4, can increase the bioavailability of simvastatin, potentially leading to an increased risk of adverse effects . Furthermore, the presence of certain medical conditions, such as liver disease, can affect the metabolism and efficacy of simvastatin .

Safety and Hazards

Simvastatin can cause skin irritation and serious eye irritation. It is also suspected of damaging fertility and the unborn child . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

Recent studies have suggested that simvastatin could be a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders . The relative determination of resultant degradation products of statins may be an alternative pathway to establish a link between adverse effects and stability of this pharmacotherapeutic class .

Biochemical Analysis

Biochemical Properties

Simvastatin dimer, like its monomer counterpart, interacts with the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, a cellular pathway responsible for the synthesis of several important classes of biomolecules, including cholesterol . By inhibiting this enzyme, this compound reduces the rate of cholesterol synthesis, leading to a decrease in total cholesterol levels .

Cellular Effects

This compound has a profound effect on cellular processes. It influences cell function by reducing the synthesis of cholesterol, a critical component of cell membranes. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that simvastatin can lower LDL-C by 54 mg/dl and increase HDL cholesterol (HDL-C) by 2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the enzyme HMG-CoA reductase, inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . As a result, the production of cholesterol is reduced, leading to lower levels of cholesterol in the body .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. Simvastatin has been shown to have a long-term effect on lowering cholesterol levels

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on simvastatin have shown that it effectively reduces cholesterol levels in a dose-dependent manner . High doses of simvastatin can lead to side effects such as muscle pain and liver damage .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby reducing the production of mevalonate, a key intermediate in the synthesis of cholesterol .

Transport and Distribution

Simvastatin is known to be taken up by cells via passive diffusion and is distributed throughout the body, with high concentrations in the liver, the primary site of cholesterol synthesis .

Subcellular Localization

Simvastatin is known to localize to the endoplasmic reticulum, the site of HMG-CoA reductase activity and cholesterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of simvastatin dimer involves the lactonization of an ammonium salt of simvastatin in toluene at a specific concentration . This process is carefully controlled to ensure the desired dimer content, typically ranging from 0.2% to 0.4% by weight .

Industrial Production Methods

In industrial settings, the production of simvastatin with controlled dimer content involves a reproducible process that ensures the final product meets regulatory standards. This includes precise control of reaction conditions and purification steps to minimize the formation of the dimer .

Chemical Reactions Analysis

Types of Reactions

Simvastatin dimer can undergo various chemical reactions, including:

    Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the dimer back to its monomeric form.

    Substitution: The dimer can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield the monomeric simvastatin .

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: Another statin with a similar structure and mechanism of action.

    Atorvastatin: A more potent statin with a longer half-life.

    Pravastatin: A hydrophilic statin with different pharmacokinetic properties.

Uniqueness

Simvastatin dimer is unique due to its formation as an impurity during the synthesis and storage of simvastatin. Its presence can affect the stability and efficacy of simvastatin products, making it an important compound to study in the context of pharmaceutical quality control .

Properties

IUPAC Name

[(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76O10/c1-11-49(7,8)47(55)59-41-23-29(3)21-33-15-13-31(5)39(45(33)41)19-17-35(51)25-36(52)26-43(53)58-38-27-37(57-44(54)28-38)18-20-40-32(6)14-16-34-22-30(4)24-42(46(34)40)60-48(56)50(9,10)12-2/h13-16,21-22,29-32,35-42,45-46,51-52H,11-12,17-20,23-28H2,1-10H3/t29-,30-,31-,32-,35+,36+,37+,38+,39-,40-,41-,42-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEULYYYHDURDF-CWZAOXTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)(C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)C(C)(C)CC)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197228
Record name Simvastatin dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

837.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476305-24-5
Record name Simvastatin dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476305245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simvastatin dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIMVASTATIN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OC7Z384H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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